Methyl 4-amino-3-formylbenzoate
Overview
Description
“Methyl 4-amino-3-formylbenzoate” is a chemical compound with the CAS Number: 841296-15-9. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-3-formylbenzoate” is1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3
. This code provides a unique representation of the molecule’s structure. It has a density of 1.268 g/cm3 . Its boiling point is 374.203ºC at 760 mmHg and its melting point is between 122-124 °C .
Scientific Research Applications
“Methyl 4-amino-3-formylbenzoate” is a type of organic compound that can be used in various chemical reactions .
Application
It can be used in the synthesis of primary and secondary amides . Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .
Method of Application
The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .
Results or Outcomes
The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction . This method provides a facile synthesis method of primary and secondary amides .
Safety And Hazards
“Methyl 4-amino-3-formylbenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers The paper titled “Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes” discusses the synthesis of amides through a direct amidation of esters . This could potentially be relevant to the synthesis of “Methyl 4-amino-3-formylbenzoate”.
properties
IUPAC Name |
methyl 4-amino-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSSJJSVMYZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677239 | |
Record name | Methyl 4-amino-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-formylbenzoate | |
CAS RN |
841296-15-9 | |
Record name | Methyl 4-amino-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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